5-Fluoro PB-22 3-carboxyindole metabolite

Forensic Toxicology Metabolism LC-MS/MS

This 5-fluoro PB-22 3-carboxyindole metabolite is the definitive CRM for quantifying exposure to 5F-PB-22 and NM-2201. As parent drugs are rapidly cleared, this hydrolytic metabolite is the only reliable urinary biomarker for legally defensible LC-MS/MS or GC-MS confirmation. Generic substitution is invalid—procure this specific DEA-exempt reference standard to ensure accurate quantification and avoid false negatives in forensic casework.

Molecular Formula C14H16FNO2
Molecular Weight 249.28 g/mol
CAS No. 1432794-98-3
Cat. No. B592977
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Fluoro PB-22 3-carboxyindole metabolite
CAS1432794-98-3
Synonyms1-(5-fluoropentyl)-1H-indole-3-carboxylic acid
Molecular FormulaC14H16FNO2
Molecular Weight249.28 g/mol
Structural Identifiers
InChIInChI=1S/C14H16FNO2/c15-8-4-1-5-9-16-10-12(14(17)18)11-6-2-3-7-13(11)16/h2-3,6-7,10H,1,4-5,8-9H2,(H,17,18)
InChIKeyDYLIZXRQZRUDLA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 100 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Buy 1-(5-Fluoropentyl)-1H-indole-3-carboxylic Acid (CAS 1432794-98-3): Forensic Analytical Reference Standard


1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid, also designated as 5F-PB-22 3-carboxyindole metabolite, is a synthetic indole-3-carboxylic acid derivative with the molecular formula C14H16FNO2 and a molecular weight of 249.28 g/mol . This compound is not a bioactive synthetic cannabinoid itself but is the primary hydrolytic metabolite of several potent synthetic cannabinoids, including 5F-PB-22 and NM-2201 (CBL-2201) [1]. Its certified reference standards, often provided as 100 µg/mL solutions in acetonitrile, are manufactured under strict quality controls for use as calibrators and controls in confirmatory forensic and clinical toxicology analyses .

Why 1-(5-Fluoropentyl)-1H-indole-3-carboxylic Acid Cannot Be Substituted with In-Class Analogs


Generic substitution is scientifically invalid due to the compound's unique role as a specific, downstream analytical marker in complex biological matrices. While other synthetic cannabinoid metabolites may be present, the quantitative detection of 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid is the definitive evidence for the ingestion of a specific subset of fluorinated synthetic cannabinoids. Studies show that parent drugs like NM-2201 (CBL-2201) are often absent in urine, making the detection of this unique 3-carboxyindole metabolite (M13) the only reliable indicator of exposure [1]. Using an alternative reference standard, such as one for a non-fluorinated metabolite or a parent drug, would result in false negatives or inaccurate quantification in forensic casework, directly compromising the legal defensibility of analytical results.

Quantitative Analytical Performance: Why This 3-Carboxyindole Metabolite is the Superior Analytical Target


Metabolic Yield vs. Parent Drug in Authentic Urine Specimens

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid (M13) is the predominant urinary biomarker for NM-2201 (CBL-2201) intake, whereas the parent drug is undetectable. In a controlled in vivo study, M13 was identified as the major metabolite in urine, with the parent compound NM-2201 completely absent [1]. This establishes a clear, quantitative advantage for analytical sensitivity.

Forensic Toxicology Metabolism LC-MS/MS

Metabolic Pathway Predominance in Human Hepatocytes

Ester hydrolysis is the predominant metabolic pathway for both PB-22 and 5F-PB-22 in human hepatocytes, yielding a wide variety of (5-fluoro)pentylindole-3-carboxylic acid metabolites [1]. This shared metabolic fate demonstrates that the 3-carboxyindole moiety is the central, high-abundance analyte for monitoring exposure to this entire subclass of synthetic cannabinoids.

In Vitro Metabolism High-Resolution Mass Spectrometry Synthetic Cannabinoids

Chromatographic and Mass Spectral Selectivity

The mass spectrum of compounds containing the 1-(5-fluoropentyl)-1H-indole-3-carboxylate core, such as CBL-2201 (napth-1-yl ester), cannot be reliably distinguished from closely related analogs (e.g., quinolin-8-yl ester, 5F-PB-22) by automated library searches alone, due to similar fragmentation patterns [1]. However, the 1-(5-fluoropentyl)-1H-indole-3-carboxylic acid metabolite is a structurally distinct, terminal analyte, avoiding this issue of spectral ambiguity that plagues the parent drugs.

GC-MS NMR Spectroscopy Forensic Chemistry

Availability as a Certified Reference Standard vs. Non-Certified Alternatives

1-(5-Fluoropentyl)-1H-indole-3-carboxylic acid is commercially available as a Certified Reference Material (CRM) from accredited suppliers, manufactured to ISO 17025 and ISO 17034 standards. For instance, a certified solution of 100 µg/mL in acetonitrile is offered, accompanied by a certificate of analysis . This level of accreditation is a prerequisite for forensic method validation and reporting, providing a clear advantage over non-certified or in-house synthesized materials.

Analytical Standards Quality Control Forensic Analysis

Principal Forensic and Research Applications for 1-(5-Fluoropentyl)-1H-indole-3-carboxylic Acid


Confirmatory Urine Drug Testing for 5F-PB-22 and NM-2201 Intake

This certified reference material is the indispensable calibrator for the quantitative analysis of the 5F-PB-22 3-carboxyindole metabolite in human urine via LC-MS/MS or GC-MS. Its use is critical for generating legally defensible results in clinical toxicology, workplace drug testing, and forensic casework, especially given that parent compounds are often undetectable [1].

Method Development and Validation for Novel Psychoactive Substances (NPS)

Forensic laboratories use this CRM to develop and validate new analytical methods for detecting emerging synthetic cannabinoids. As a major metabolite of 5F-PB-22 and NM-2201, it serves as a key analytical target for inclusion in screening panels, enabling the expansion of laboratory test menus in response to new public health threats [2].

Metabolite Identification and Pharmacokinetic Studies

Researchers investigating the metabolism of new synthetic cannabinoids use this compound as an authentic reference standard to confirm the identity and quantify the formation of hydrolytic metabolites in in vitro (e.g., human hepatocyte) and in vivo studies. This is essential for elucidating metabolic pathways and identifying optimal urinary biomarkers for drug monitoring programs [2].

DEA-Exempt Forensic Standardization

For U.S. laboratories, this reference standard is particularly advantageous because certified solutions of this specific metabolite are classified as DEA-exempt. This allows laboratories to acquire and possess the standard without the extensive regulatory paperwork required for controlled substances or parent synthetic cannabinoids, streamlining procurement and inventory management .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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